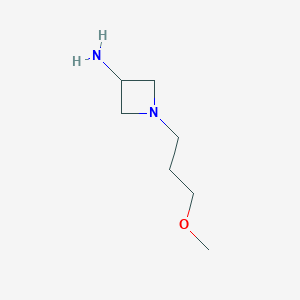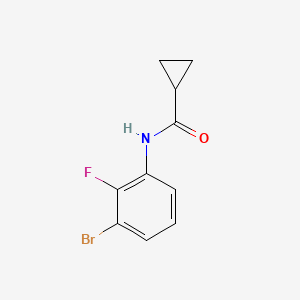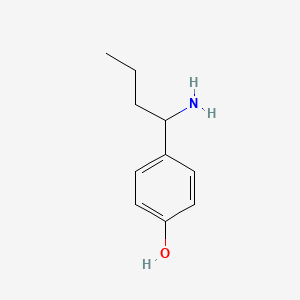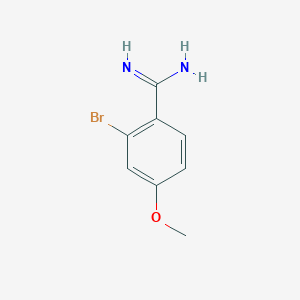![molecular formula C6H7N3O3 B12272357 (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)
(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (5S)-3-oxo-2,5,6,7-tetrahidro-3H-pirrolo[2,1-c][1,2,4]triazol-5-carboxílico es un compuesto heterocíclico con una estructura única que incluye un sistema de anillos pirrolo[2,1-c][1,2,4]triazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (5S)-3-oxo-2,5,6,7-tetrahidro-3H-pirrolo[2,1-c][1,2,4]triazol-5-carboxílico típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de una amina adecuada con un derivado de ácido carboxílico, seguido de pasos de ciclización y oxidación.
Métodos de producción industrial: Los métodos de producción industrial de este compuesto pueden implicar rutas sintéticas optimizadas que aseguran un alto rendimiento y pureza. Estos métodos a menudo incluyen el uso de reactores automatizados y sistemas de flujo continuo para mantener condiciones de reacción consistentes y escalabilidad.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros, utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Halógenos, nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: En química, el ácido (5S)-3-oxo-2,5,6,7-tetrahidro-3H-pirrolo[2,1-c][1,2,4]triazol-5-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología: En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Puede interactuar con enzimas o receptores específicos, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina: En medicina, se investiga el ácido (5S)-3-oxo-2,5,6,7-tetrahidro-3H-pirrolo[2,1-c][1,2,4]triazol-5-carboxílico por sus posibles efectos terapéuticos. Puede tener aplicaciones en el tratamiento de enfermedades o afecciones que implican objetivos moleculares específicos.
Industria: En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas. Su estructura permite la creación de polímeros u otros materiales con características específicas.
Mecanismo De Acción
El mecanismo de acción del ácido (5S)-3-oxo-2,5,6,7-tetrahidro-3H-pirrolo[2,1-c][1,2,4]triazol-5-carboxílico implica su interacción con objetivos moleculares como enzimas o receptores. Estas interacciones pueden provocar cambios en las vías celulares, lo que resulta en los efectos observados del compuesto. Las vías específicas involucradas dependen del contexto en el que se utiliza el compuesto, como en aplicaciones biológicas o medicinales.
Compuestos similares:
Hidruro de positrón: Una molécula exótica que consiste en un átomo de hidrógeno unido a un átomo exótico de positrón.
Compuestos de Heusler: Intermetálicos magnéticos con estructura cristalina cúbica centrada en las caras.
Compuestos bioactivos aromáticos: Como 2-feniletanol, p-hidroxifeniletanol y 4-hidroxibenzaldehído.
Singularidad: El ácido (5S)-3-oxo-2,5,6,7-tetrahidro-3H-pirrolo[2,1-c][1,2,4]triazol-5-carboxílico es único debido a su estructura cíclica específica y la presencia de átomos de nitrógeno y oxígeno dentro del anillo. Esta estructura permite una amplia gama de reacciones químicas e interacciones, lo que lo convierte en un compuesto versátil en varios campos de la investigación y la industria.
Comparación Con Compuestos Similares
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Heusler compounds: Magnetic intermetallics with face-centered cubic crystal structure.
Aromatic bioactive compounds: Such as 2-phenylethanol, p-hydroxyphenylethanol, and 4-hydroxybenzaldehyde.
Uniqueness: (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H7N3O3 |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
(5S)-3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)/t3-/m0/s1 |
Clave InChI |
XYXYALXHEHBWMU-VKHMYHEASA-N |
SMILES isomérico |
C1CC2=NNC(=O)N2[C@@H]1C(=O)O |
SMILES canónico |
C1CC2=NNC(=O)N2C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B12272277.png)
![1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B12272286.png)
![7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B12272287.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol](/img/structure/B12272291.png)


![6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272307.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)

![N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12272331.png)
![4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272337.png)
![2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)

